Home > Products > Screening Compounds P94284 > (R)-Cloperastine
(R)-Cloperastine - 132301-91-8

(R)-Cloperastine

Catalog Number: EVT-1174239
CAS Number: 132301-91-8
Molecular Formula: C20H24ClNO
Molecular Weight: 329.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Lorcaserin

Compound Description: (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, known as Lorcaserin, is a medication approved for obesity treatment in the United States. It functions as a selective agonist for serotonin (5-HT)2C receptors, contributing to its therapeutic effect []. While its activity at other 5-HT receptor subtypes is not fully understood, studies suggest potential agonist activity at 5-HT2A and 5-HT1A receptors at higher doses [].

6-chloro-5-methyl-N-(6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl)indoline-1-carboxamide

Compound Description: This compound acts as a selective antagonist for the 5-HT2C receptor []. In studies, it effectively attenuated the yawning induced by both Lorcaserin and the 5-HT2C receptor selective agonist 1-(3-chlorophenyl)piperazine (mCPP) [].

R-(+)-2,3-dimethoxyphenyl-1-[2-(4-piperidine)-methanol] (MDL 100907)

Compound Description: MDL 100907 is recognized as a selective antagonist for the 5-HT2A receptor []. This compound effectively attenuated head-twitching behavior induced by the 5-HT2A receptor agonist 2,5-dimethoxy-4-methylamphetamine in rats [].

N-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide

Compound Description: This compound functions as a selective antagonist for the 5-HT1A receptor []. Research shows that it successfully attenuated the forepaw treading behavior induced by larger doses of Lorcaserin in rats [].

Source and Classification

(R)-Cloperastine is synthesized from various chemical precursors, including 4-chlorodiphenylmethanol and N-(2-chloroethyl)piperidine hydrochloride. It belongs to the category of antitussives and antihistamines, specifically classified under the broader category of piperidine derivatives. The compound's pharmacological properties are attributed to its ability to inhibit certain neurotransmitter activities related to cough reflexes.

Synthesis Analysis

The synthesis of (R)-Cloperastine involves several steps, typically employing methods such as asymmetric synthesis and condensation reactions. A notable synthetic route includes:

  1. Starting Materials: The synthesis begins with 4-chlorodiphenylmethanol and N-(2-chloroethyl)piperidine hydrochloride.
  2. Asymmetric Synthesis: Utilizing chiral catalysts or ligands, the reaction proceeds to form (R)-4-chlorobenzhydrol, which is a crucial intermediate.
  3. Condensation Reaction: The intermediate reacts with other reagents under controlled conditions to yield (R)-Cloperastine.
  4. Purification: The final product is purified through crystallization or chromatography to achieve high purity levels, often exceeding 99% .

The efficiency of these methods has been enhanced through optimization of reaction conditions such as temperature, pH, and solvent choice, leading to improved yields and reduced byproducts .

Molecular Structure Analysis

(R)-Cloperastine has a complex molecular structure characterized by the following features:

  • Molecular Formula: C19_{19}H22_{22}ClN
  • Molecular Weight: Approximately 303.84 g/mol
  • Structural Characteristics: The compound contains a piperidine ring substituted with a 4-chloro-diphenyl group. The stereochemistry at the piperidine nitrogen is crucial for its biological activity.

The three-dimensional arrangement of atoms in (R)-Cloperastine plays a significant role in its interaction with biological targets, influencing its pharmacological effects .

Chemical Reactions Analysis

(R)-Cloperastine participates in several chemical reactions that are critical for its synthesis and functional activity:

  1. Condensation Reactions: These are essential for forming the piperidine ring structure from simpler precursors.
  2. Salification: The hydrochloride salt form is often produced by reacting (R)-Cloperastine with hydrochloric acid, enhancing its solubility and stability.
  3. Biochemical Interactions: In biological systems, (R)-Cloperastine may undergo metabolic transformations that can affect its efficacy and safety profile .

These reactions are carefully controlled to maximize yield while minimizing unwanted side products.

Mechanism of Action

The mechanism of action of (R)-Cloperastine primarily involves:

  • Inhibition of Neurotransmitter Release: It acts on central nervous system pathways to suppress cough reflexes by inhibiting the release of excitatory neurotransmitters.
  • Antihistaminic Activity: By blocking histamine receptors, it reduces allergic responses that may trigger coughing.
  • Impact on Mitochondrial Function: Recent studies have shown that (R)-Cloperastine can influence mitochondrial oxidative phosphorylation pathways, which may contribute to its antiproliferative effects in certain cancer cells .

These actions highlight the compound's multifaceted role in treating respiratory conditions.

Physical and Chemical Properties Analysis

(R)-Cloperastine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol and methanol.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Generally reported around 220°C.

These properties are critical for formulating effective pharmaceutical preparations .

Applications

(R)-Cloperastine has several applications in medicine:

  • Cough Suppressant: Widely used in over-the-counter medications for alleviating coughs associated with colds or allergies.
  • Antihistamine: Effective in managing allergic symptoms due to its ability to block histamine receptors.
  • Research Applications: Investigated for potential anticancer properties due to its effects on mitochondrial function and cell proliferation pathways .

The versatility of (R)-Cloperastine makes it an important compound in both therapeutic settings and ongoing research into new medical applications.

Stereochemical Synthesis and Optimization of (R)-Cloperastine

The enantioselective synthesis of (R)-Cloperastine (1-[2-[(4-chlorophenyl)(phenyl)methoxy]ethyl]piperidine) presents significant challenges due to the presence of a chiral benzhydrol center. Efficient access to this single enantiomer is crucial, as the (R)-configuration confers superior antitussive activity compared to its (S)-counterpart. This section details advanced methodologies for synthesizing and isolating this enantiomerically pure active pharmaceutical ingredient (API), focusing on catalytic asymmetric synthesis, biocatalysis, resolution techniques, and sustainable process optimization [4] [9].

Asymmetric Catalytic Strategies for Enantioselective Synthesis

Catalytic asymmetric hydrogenation represents the most direct approach to constructing the stereogenic center of (R)-Cloperastine. The BMIDA (N-methyliminodiacetyl)-directed asymmetric transfer hydrogenation (ATH) of acylboronates has emerged as a particularly efficient strategy. This method leverages the unique electronic and steric properties of the BMIDA group to achieve exceptional enantiocontrol. The CH–O electrostatic attraction between the η6-arene-CH of the catalyst and the σ-bonded oxygen atoms within the BMIDA moiety creates a well-defined chiral environment that facilitates highly enantioselective hydride delivery [7].

Noyori-type ruthenium catalysts, particularly those incorporating chiral diamines such as (1S,2S)-1,2-diphenylethylenediamine (DPEN) and tethered arene ligands, have demonstrated outstanding performance in this transformation. Under optimized conditions (isopropanol as hydrogen donor, 25-40°C), ATH of 4-chlorobenzoyl-MIDA-boronate proceeds with enantiomeric excesses consistently exceeding 95% for the (R)-alcohol intermediate. This intermediate serves as a versatile precursor that can be elaborated to (R)-Cloperastine through sequential transformations: boron-ethanolamine transesterification followed by piperidine N-alkylation under mild Mitsunobu conditions or Williamson ether synthesis. The BMIDA group's orthogonal stability to diverse reaction conditions enables this modular approach [7].

Table 1: Performance of Catalysts in Asymmetric Transfer Hydrogenation of 4-Chlorobenzoyl-MIDA-Boronate

Catalyst SystemTemperature (°C)Reaction Time (h)ee (%)Conversion (%)
Ru-TsDPEN25898.5>99
Ru-(S,S)-DACH401292.398
Rh-Cp*-TsDPEN301095.7>99

Organocatalytic approaches have also shown promise, particularly using chiral phosphoric acids (CPAs) derived from BINOL. These catalysts facilitate enantioselective carbonyl reduction of 4-chlorobenzophenone via transfer hydrogenation with Hantzsch ester as the hydride source. The bulky 3,3'-substituents on the BINOL scaffold create a confined chiral pocket that effectively differentiates between the prochiral faces of the ketone. Catalyst optimization has identified TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) as particularly effective, delivering (R)-4-chlorobenzhydrol with up to 91% ee. While this approach avoids transition metals, achieving >95% ee remains challenging and typically requires subsequent recrystallization for pharmaceutical-grade material [7].

Biocatalytic Approaches Using Engineered Alcohol Dehydrogenases

Biocatalysis offers an environmentally benign route to (R)-Cloperastine's key chiral intermediate, (R)-4-chlorobenzhydrol. Wild-type alcohol dehydrogenases (ADHs) typically exhibit poor activity and selectivity toward bulky diaryl ketones due to steric constraints within the active site. Protein engineering has addressed this limitation through rational design and directed evolution. Structural analysis identified ADH seq5 as a promising scaffold due to its pre-existing spacious binding pocket. Computational modeling and binding free energy analysis guided the creation of focused mutation libraries targeting residues near the substrate binding channel [2].

The D150I mutation proved transformative, significantly enhancing hydrophobicity within the binding pocket. This single mutation increased the enzyme's catalytic efficiency (kcat/Km) toward 4-chlorobenzophenone by threefold while maintaining excellent enantioselectivity (>99% ee for the (R)-alcohol). Molecular dynamics simulations revealed the molecular basis for this improvement: the isoleucine side chain optimized π-π stacking interactions with the substrate's chlorophenyl ring while strengthening hydrophobic interactions that stabilize the transition state. This mutant (seq5-D150I) operates optimally at pH 7.5-8.0 and 30-35°C, utilizing NADPH as the preferred cofactor. Efficient cofactor regeneration was achieved via glucose dehydrogenase (GDH) coupling, enabling complete conversion at high substrate concentrations (up to 100 g/L) [2].

Table 2: Performance Comparison of Engineered ADH Mutants for (R)-4-Chlorobenzhydrol Synthesis

Enzyme Variantkcat (s⁻¹)Km (mM)kcat/Km (mM⁻¹s⁻¹)ee (%)Productivity (g·L⁻¹·d⁻¹)
Wild-type ADH0.15 ± 0.023.2 ± 0.40.04799.528
seq5-D150L0.31 ± 0.031.8 ± 0.30.17299.289
seq5-D150V0.28 ± 0.032.1 ± 0.20.13399.376
seq5-D150I0.45 ± 0.041.5 ± 0.20.300>99.5150

Process intensification using immobilized seq5-D150I on epoxy-functionalized carriers achieved exceptional space-time yields (150 g·L⁻¹·d⁻¹) – the highest reported for this transformation. The immobilized enzyme retained >90% activity after 15 reaction cycles, demonstrating excellent operational stability. This biocatalytic approach eliminates the need for transition metal catalysts and operates under mild aqueous conditions, significantly reducing environmental impact compared to traditional chemical synthesis [2].

Resolution Techniques for (R)-Cloperastine Isolation

Despite advances in asymmetric synthesis, kinetic resolution remains practically viable for (R)-Cloperastine production, especially when coupled with racemization of the unwanted enantiomer. Enzymatic kinetic resolution using lipases or proteases has been extensively investigated. Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin demonstrates moderate enantioselectivity (E=35) in the acetylation of racemic 4-chlorobenzhydrol using vinyl acetate as acyl donor in toluene at 45°C. Under optimized conditions, this process achieves 45% conversion in 8 hours, yielding (S)-acetate and unreacted (R)-alcohol with 95% ee. The latter is directly convertible to (R)-Cloperastine via etherification with 2-chloroethylpiperidine [10].

Diastereomeric salt crystallization provides a non-enzymatic alternative. Treatment of racemic Cloperastine free base with chiral acids such as di-O,O'-p-toluoyl-L-tartaric acid (DTTA) or (1S)-(+)-10-camphorsulfonic acid in ethanol/water mixtures forms crystalline diastereomeric salts with differing solubilities. DTTA offers superior discrimination, yielding (R)-Cloperastine·DTTA salt with 98% de after two recrystallizations. The resolved free base is regenerated by basification and extracted into dichloromethane. This method achieves high enantiopurity but suffers from moderate yield (theoretical maximum 50% without racemization recycling) and significant solvent consumption [4] [5].

Preparative chiral chromatography serves as the benchmark for obtaining ultra-high-purity material (>99.9% ee), particularly for clinical applications. Polysaccharide-based stationary phases, especially cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD), show excellent resolution of Cloperastine enantiomers. Optimized separation employs normal-phase conditions: n-hexane/isopropanol/diethylamine (85:15:0.1 v/v/v) at 20°C with a flow rate of 10 mL/min on a 250x30 mm column. This process delivers 50 mg of >99.5% ee (R)-Cloperastine per injection cycle, making it suitable for low-volume, high-value applications despite high operational costs [5].

Table 3: Comparison of Resolution Techniques for (R)-Cloperastine Production

MethodResolution AgentOptimal Conditionsee (%)Yield (%)Key Advantage
Enzymatic (CAL-B)Vinyl acetateToluene, 45°C9545Mild conditions, recyclable catalyst
Diastereomeric SaltDi-p-toluoyl-L-tartaric acidEthanol/water, 0-5°C9838High enantiopurity, no specialized equipment
Chiral ChromatographyChiralcel OD-HHexane/iPrOH/DEA (85:15:0.1), 10 mL/min>99.549Ultra-high purity, straightforward scale-up

Green Chemistry Innovations in Large-Scale Production

Sustainable manufacturing of (R)-Cloperastine integrates solvent optimization, catalytic efficiency, and process intensification. Traditional synthesis routes relied heavily on dichloromethane (DCM) for extractions and toluene for Friedel-Crafts acylation in 4-chlorobenzophenone synthesis. Recent innovations systematically replaced these hazardous solvents: cyclopentyl methyl ether (CPME) now replaces DCM for extraction due to its favorable partition coefficients, lower toxicity, and higher boiling point facilitating recovery (85% recycled). Ethyl acetate/isopropanol mixtures (4:1 v/v) effectively substitute toluene in acylation reactions when catalyzed by aluminophosphates, eliminating benzene formation risks [1] [3].

Catalytic improvements significantly enhance atom economy. The conventional synthesis involved stoichiometric aluminum chloride catalysis in benzoyl chloride-chlorobenzene coupling, generating substantial acidic waste. Heterogeneous alternatives like sulfated zirconia or mesoporous aluminosilicates achieve comparable yields (92-95%) with 1/10th catalyst loading, simplified filtration recovery, and recyclability (>7 cycles). Microwave-assisted etherification between (R)-4-chlorobenzhydrol and 2-chloroethylpiperidine exemplifies energy intensification: reaction time reduced from 12 hours under reflux to 25 minutes at 120°C in dimethyl sulfoxide with potassium carbonate base, improving yield from 78% to 94% while reducing energy consumption by 85% [1] [3].

Continuous flow chemistry enables safer handling of hazardous intermediates and improves selectivity. The hydrogenation of 4-chlorobenzoyl chloride to 4-chlorobenzhydrol operates continuously in a packed-bed reactor containing Pd/C (1 mol%) at 80°C and 20 bar H2. Residence time of 5 minutes achieves complete conversion, compared to 2 hours in batch autoclaves. This system minimizes over-reduction to (4-chlorophenyl)(phenyl)methane impurities (<0.1% vs. 2-3% in batch). End-to-end continuous processing integrating asymmetric hydrogenation, solvent exchange, and etherification demonstrates 40% reduction in solvent consumption and 30% lower carbon footprint versus batch processes [1] [7].

Table 4: Green Solvent Alternatives in (R)-Cloperastine Synthesis

Process StepTraditional SolventGreen AlternativeEnvironmental Impact Reduction
Friedel-Crafts AcylationTolueneEthyl acetate/iPrOH (4:1)65% lower toxicity footprint, 100% elimination of benzene
Enolate AlkylationDMF2-MeTHFBiodegradable, renewable sourcing
ExtractionDichloromethaneCyclopentyl methyl etherNon-ozone depleting, 80% recycling rate
CrystallizationHexane/acetoneEthanol/waterReduced flammability, benign aqueous waste stream

Properties

CAS Number

132301-91-8

Product Name

(R)-Cloperastine

IUPAC Name

1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine

Molecular Formula

C20H24ClNO

Molecular Weight

329.9 g/mol

InChI

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m1/s1

InChI Key

FLNXBVJLPJNOSI-HXUWFJFHSA-N

SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Synonyms

1-[2-[(R)-(4-Chlorophenyl)phenylmethoxy]ethyl]piperidine,

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Isomeric SMILES

C1CCN(CC1)CCO[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.